(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Descripción
The compound (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a structurally complex molecule featuring a thiazolidinone core modified with a thioxo (C=S) group at position 2, a 4-oxo substituent, and a benzyl(tert-butyl)amino-propanoyl side chain at position 3. The (E)-configured exocyclic double bond at position 5 connects the thiazolidinone ring to a methyl benzoate moiety. The tert-butyl and benzyl groups likely enhance steric bulk and lipophilicity, influencing solubility and target binding, while the thioxo group may modulate electronic properties compared to oxo analogs .
Propiedades
IUPAC Name |
methyl 4-[(E)-[3-[3-[benzyl(tert-butyl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-26(2,3)28(17-19-8-6-5-7-9-19)22(29)14-15-27-23(30)21(34-25(27)33)16-18-10-12-20(13-11-18)24(31)32-4/h5-13,16H,14-15,17H2,1-4H3/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQMEORGHJLAC-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic molecule belonging to the class of thiazolidinones, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Structural Characteristics
The compound features several key structural components:
- A thiazolidinone moiety, which is often associated with antimicrobial and anticancer properties.
- A benzyl group that may enhance lipophilicity and cellular uptake.
- A tert-butyl amino group that can influence the compound's pharmacodynamics.
Antimicrobial Activity
Thiazolidinones are well-documented for their antimicrobial properties . Research indicates that compounds similar to (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating various thiazolidinone derivatives demonstrated that certain compounds exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin. For instance, one derivative showed a Minimum Inhibitory Concentration (MIC) as low as against Enterobacter cloacae and Staphylococcus aureus .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.030 | 0.060 | M. flavus |
Anticancer Activity
The thiazolidinone structure is also linked to anticancer properties . Compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have indicated that derivatives of thiazolidinones can inhibit the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells has been observed, leading to cell death.
Future Research Directions
Given the promising biological activities observed in similar compounds, further research is warranted to elucidate the specific mechanisms of action for (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate . Potential areas for investigation include:
- Structure–activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of combination therapies with existing antibiotics or chemotherapeutics.
Comparación Con Compuestos Similares
Structural Features
The target compound shares key motifs with other thiazolidinone and benzoate derivatives (Table 1). Notable analogs include:
Key Observations :
- Thioxo vs.
- Side Chain Bulk: The benzyl(tert-butyl)amino-propanoyl group introduces significant steric hindrance, which could reduce metabolic degradation compared to smaller substituents (e.g., fluorobenzyl in ).
- Stereochemistry : The (E)-configuration of the exocyclic double bond is critical for maintaining planarity and conjugation, similar to the (Z)-isomer in , which impacts crystallinity and solubility.
Key Observations :
- DMAD Utility: DMAD is a common reagent for forming exocyclic double bonds in thiazolidinones, as seen in .
- Silylation Efficiency : The triisopropylsilyl group in was introduced with 76% yield, suggesting robust protection strategies for sensitive benzoate esters.
Physicochemical Properties
Crystallographic and spectroscopic data highlight structural differences (Table 3):
Key Observations :
- Crystallinity: The triclinic P-1 space group in 4c suggests dense packing due to planar thiazolidinone cores, a trait likely shared with the target compound.
- Thermal Stability : Melting points for analogs range from 107–109°C , implying moderate thermal stability for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
